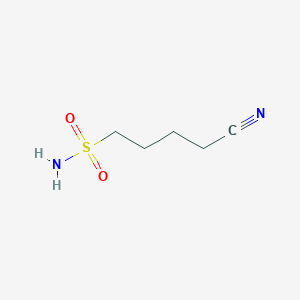

4-Cyanobutane-1-sulfonamide

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are integral to both chemical science and medicinal research. jmchemsci.com They are found in a wide array of biologically active molecules and play a significant role in organic synthesis. jmchemsci.com The chemistry of organosulfur compounds is diverse, owing to sulfur's various oxidation states and its ability to form a range of functional groups. nih.gov These compounds often exhibit unique reactivity that sets them apart from their oxygen-containing counterparts. theprattgroup.org 4-Cyanobutane-1-sulfonamide, with its sulfonamide group, is a member of this broad and important class of molecules. The study of such compounds contributes to a deeper understanding of fundamental biological processes and provides avenues for the development of new therapeutic agents. nih.gov

Significance of the Nitrile and Sulfonamide Moieties in Chemical Synthesis

The chemical character of this compound is defined by its two key functional groups: the nitrile (-C≡N) and the sulfonamide (-SO₂NH₂).

The nitrile group is a highly versatile functional group in organic synthesis. numberanalytics.comnumberanalytics.com Its carbon-nitrogen triple bond provides a reactive site for various chemical transformations. ebsco.com Nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. numberanalytics.comfiveable.me This versatility makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The presence of a nitrile group can also influence a molecule's electronic properties and reactivity. nih.gov

The sulfonamide group is a cornerstone in medicinal chemistry and drug development. ajchem-b.comresearchgate.net Historically, sulfonamides were among the first effective antimicrobial agents. ajchem-b.comajchem-b.com Beyond their antibacterial applications, sulfonamides are found in drugs with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.com They are known to inhibit enzymes like carbonic anhydrases. ajchem-b.com In chemical synthesis, the sulfonamide group is valued for its stability and its ability to act as a key structural motif in the design of new therapeutic agents. researchgate.net

The combination of both the nitrile and sulfonamide functionalities within the same molecule, as seen in this compound, presents a unique scaffold for chemical exploration and the synthesis of novel compounds.

Scope and Academic Relevance of Research on this compound

Research on this compound primarily revolves around its utility as a chemical intermediate. smolecule.com Its bifunctional nature allows for a range of chemical modifications, making it a valuable tool for synthetic chemists. The sulfonamide portion can undergo reactions typical of this functional group, such as substitutions with various nucleophiles. smolecule.com The nitrile group provides an additional site for chemical transformation. ebsco.comnih.gov

Academically, the study of this compound and its derivatives contributes to the broader fields of organic synthesis and medicinal chemistry. Investigations into its reactivity and the biological activity of its derivatives help to expand the chemical toolbox available to researchers. For instance, derivatives of similar sulfonamides have been explored for their potential as enzyme inhibitors. smolecule.com

Interactive Data Table: Properties of this compound

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

4-cyanobutane-1-sulfonamide |

InChI |

InChI=1S/C5H10N2O2S/c6-4-2-1-3-5-10(7,8)9/h1-3,5H2,(H2,7,8,9) |

InChI Key |

VBYIXBOITDRKJE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Cyanobutane 1 Sulfonamide

Established Synthetic Routes for Sulfonamides and Related Compounds

Traditional methods for constructing the sulfonamide functional group have been well-documented for over a century and typically involve the reaction of a sulfonyl halide with an amine source. These routes are characterized by their reliability and the accessibility of starting materials.

Synthesis via Sulfonyl Chloride Intermediates

The most conventional and widely employed pathway to primary sulfonamides is through a sulfonyl chloride intermediate. nih.govresearchgate.netresearchgate.net This electrophilic species readily reacts with nucleophilic nitrogen sources to form the stable S-N bond characteristic of sulfonamides.

The synthesis of 4-Cyanobutane-1-sulfonamide can be achieved via the direct aminolysis of its corresponding sulfonyl chloride precursor, 4-cyanobutane-1-sulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The mechanism involves the nucleophilic attack of ammonia (B1221849) (NH₃) on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.net

While literature specifically detailing the synthesis of this compound is sparse, this method is a standard transformation in organic chemistry. nih.govacs.org The reaction is generally robust, although the moisture sensitivity of sulfonyl chlorides necessitates the use of anhydrous conditions for optimal results. nih.gov

Table 1: General Conditions for Aminolysis of Sulfonyl Chlorides

| Component | Role | Common Examples |

|---|---|---|

| Sulfonyl Chloride | Electrophile | 4-Cyanobutane-1-sulfonyl chloride, Benzenesulfonyl chloride |

| Amine Source | Nucleophile | Aqueous ammonia, Gaseous ammonia, Ammonium hydroxide (B78521) |

| Base/Solvent | HCl Scavenger/Medium | Excess ammonia, Pyridine, Triethylamine (B128534), Water, THF, Dichloromethane |

The viability of the aminolysis route is dependent on the availability of the sulfonyl chloride precursor. There are two primary methods for preparing 4-cyanobutane-1-sulfonyl chloride or its analogues.

From Sulfonic Acids : The most direct method for synthesizing 4-cyanobutane-1-sulfonyl chloride is the chlorination of 4-cyanobutane-1-sulfonic acid. This is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Other modern reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can also be used under neutral conditions. researchgate.net

Synthetic Approaches Utilizing Sulfonate Salts

To circumvent the direct handling of often unstable sulfonyl chlorides, methods utilizing more stable sulfonate salts have been developed. A prominent one-pot strategy involves the reaction of a sulfonic acid sodium salt with an amine in the presence of cyanuric chloride and a base like triethylamine. organic-chemistry.orgthieme-connect.com In this process, the sulfonate salt is converted in situ to a reactive sulfonyl chloride intermediate, which immediately reacts with the amine present in the mixture to furnish the sulfonamide. organic-chemistry.org This approach has been shown to be effective for a wide range of amines and sulfonate salts, proceeding under mild conditions at room temperature with good to excellent yields. organic-chemistry.orgorganic-chemistry.org Another method involves the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate. nih.gov

Table 2: Representative One-Pot Sulfonamide Synthesis from a Sulfonate Salt

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Amine-derived sulfonate salt | Amine | Cyanuric chloride, Triethylamine | Anhydrous Acetonitrile | Room Temperature | Good to Excellent | organic-chemistry.orgthieme-connect.com |

Direct Conversion from Thiols and Aqueous Ammonia

More direct and atom-economical routes involve the oxidative coupling of thiols with an amine source. rsc.org To prepare a primary sulfonamide like this compound, the corresponding thiol (5-mercaptopentanenitrile) would be reacted with aqueous ammonia in the presence of an oxidizing system. nih.govrsc.org A common and effective system employs iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. rsc.orgnih.gov This method is praised for its operational simplicity and tolerance of various functional groups. nih.gov The proposed mechanism involves the initial oxidation of the thiol to a thiyl radical, which then combines with ammonia and undergoes further oxidation to yield the final sulfonamide product. semanticscholar.org

Advanced and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly, efficient, and versatile methods for sulfonamide synthesis. These strategies aim to reduce waste, avoid harsh reagents, and expand the scope of accessible molecules.

Several "green" approaches have been reported. A simple and eco-friendly method involves conducting the reaction between a sulfonyl chloride and an amine in water, using an inorganic base like sodium carbonate as the HCl scavenger. mdpi.com This eliminates the need for volatile and often toxic organic solvents. Another green, one-pot protocol describes the synthesis of sulfonamides from thiols or disulfides in water, using trichloroisocyanuric acid (TCCA) for the oxidative chlorination step. rsc.org The product is often isolated by simple filtration, minimizing waste and complex purification procedures. rsc.org

More advanced catalytic systems are also emerging:

Photoredox Catalysis : Eco-friendly methods using visible-light photoredox catalysts, such as eosin (B541160) Y, have been developed to mediate the synthesis of sulfonamides from thiols and phenylhydrazines in aqueous solvent systems. organic-chemistry.orgthieme-connect.com

Electrochemical Synthesis : An electrochemical approach allows for the synthesis of primary sulfonamides from thiols and ammonia, offering a reagent-free oxidation method. acs.org

Sulfur Dioxide Surrogates : The use of bench-stable sulfur dioxide surrogates, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), allows for the synthesis of sulfonamides from boronic acids and amines under copper catalysis. thieme-connect.comacs.org

Novel Reagents : New reagents such as N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) have been designed to react with organometallic species (Grignard or organolithium reagents) to directly afford primary sulfonamides, providing an alternative pathway for substrates that are incompatible with traditional oxidative or chlorinative conditions. nih.govtcichemicals.com

Table 3: Summary of Advanced and Green Synthetic Strategies

| Strategy | Key Features | Precursors | Reagents/Conditions | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Avoids organic solvents; simple work-up. | Sulfonyl chloride, Amine | Water, Na₂CO₃ | mdpi.com |

| One-Pot Aqueous Synthesis | Green solvent; one-pot from thiols. | Thiol/Disulfide, Amine | Trichloroisocyanuric acid (TCCA), Water | rsc.org |

| Electrochemical Synthesis | Reagent-free oxidation. | Thiol, Ammonia | Electrochemical cell | acs.org |

| Photoredox Catalysis | Uses visible light; mild conditions. | Thiol, Phenylhydrazine | Eosin Y, MeCN:H₂O | organic-chemistry.orgthieme-connect.com |

| SO₂ Surrogate Coupling | Uses stable SO₂ source. | Boronic acid, Amine | DABSO, Cu(II) catalyst | thieme-connect.comacs.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyanobutane-1-sulfonyl chloride |

| 4-Cyanobutane-1-sulfonic acid |

| 1,4-Butanesultone |

| 4-Chlorobutane-1-sulfonyl chloride |

| 5-Mercaptopentanenitrile |

| Ammonia |

| Hydrogen chloride |

| Thionyl chloride |

| Phosphorus pentachloride |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) |

| Dimethylformamide |

| Triethylamine |

| Triphenylphosphine ditriflate |

| Iodine |

| tert-Butyl hydroperoxide (TBHP) |

| Sodium carbonate |

| Trichloroisocyanuric acid (TCCA) |

| Eosin Y |

| 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) |

| Benzenesulfonyl chloride |

| Pyridine |

| Tetrahydrofuran (THF) |

| Dichloromethane |

| Acetone |

One-Pot Synthesis Techniques for Sulfonamide Formation

One-pot syntheses are highly valued in organic chemistry for their efficiency, which stems from minimizing purification steps, saving time, and reducing waste. researchgate.net Several such protocols have been developed for sulfonamide synthesis from various precursors.

One effective method begins with thiols or disulfides. researchgate.net In this approach, an in-situ oxidation of the thiol or disulfide using an oxidizing agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or chloramine-T generates a sulfonyl chloride intermediate. researchgate.netresearchgate.net This reactive intermediate is not isolated but is immediately treated with an amine within the same reaction vessel to produce the final sulfonamide in good to high yields. researchgate.netresearchgate.net For instance, the oxidation of butane-1-thiol can be efficiently achieved, followed by amination to form the corresponding sulfonamide. researchgate.net

Another innovative one-pot method utilizes amine-derived sulfonate salts. organic-chemistry.org This technique employs cyanuric chloride and a base like triethylamine in an anhydrous solvent at room temperature. organic-chemistry.org The process is mild, efficient, and avoids the harsh reagents often used in traditional methods, converting a diverse range of amines into sulfonamides in good to excellent yields. organic-chemistry.org

| Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Thiols/Disulfides | 1,3-dichloro-5,5-dimethylhydantoin (DCH) or Chloramine-T, Amine | In-situ generation of sulfonyl chloride; high efficiency and yields. | researchgate.net, researchgate.net |

| Amine-Derived Sulfonate Salts | Cyanuric Chloride, Triethylamine, Amine | Mild, efficient, and avoids harsh or toxic reagents; proceeds at room temperature. | organic-chemistry.org |

Synthesis of Sulfonamides from Carboxylic Acids and Amines via Decarboxylative Halosulfonylation

A groundbreaking strategy for sulfonamide synthesis directly links the common starting materials of amide synthesis: carboxylic acids and amines. nih.govacs.orgnih.gov This method circumvents the need for pre-functionalized starting materials by employing a copper-catalyzed decarboxylative halosulfonylation. nih.govacs.orgdomainex.co.uk

The process leverages copper ligand-to-metal charge transfer (LMCT) to facilitate the conversion of an aromatic or heteroaromatic carboxylic acid into an aryl radical, which is then trapped by sulfur dioxide (SO₂). nih.govdomainex.co.uk This forms a C(sp²)–S bond and generates an aryl sulfonyl radical. nih.govdomainex.co.uk The subsequent reaction with an electrophilic halogenating reagent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), yields the desired aryl sulfonyl halide. nih.govdomainex.co.uk This entire sequence can be performed in one pot, followed by the addition of an amine to furnish the final sulfonamide, making it a highly efficient route to amide bioisosteres. nih.govacs.orgnih.gov While this method has been extensively demonstrated for (hetero)aryl carboxylic acids, the principles could be extended to aliphatic systems. nih.govacs.org

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| Carboxylic Acid | Aryl/Alkyl radical precursor | (Hetero)aryl carboxylic acids | nih.gov, acs.org |

| Copper Catalyst | Facilitates decarboxylation via LMCT | Cu(MeCN)₄BF₄ | domainex.co.uk |

| Sulfur Dioxide (SO₂) | Sulfonyl group source | SO₂ gas or DABSO surrogate | nih.gov, rsc.org |

| Halogenating Agent | Forms sulfonyl halide intermediate | DCDMH (for chloride), Selectfluor (for fluoride) | domainex.co.uk |

| Amine | Forms final sulfonamide | Primary or secondary amines | nih.gov, acs.org |

Amino Acid-Derived Sulfonamide Synthesis Methodologies

The use of amino acids as precursors in sulfonamide synthesis has become a significant area of research, offering numerous advantages over traditional amine starting materials. nih.govresearchgate.net Amino acids provide chirality, stereochemical diversity, and a wide variety of side chains, making them versatile building blocks for creating structurally tailored sulfonamides. nih.govresearchgate.net Furthermore, these syntheses often proceed under mild conditions and align with the principles of green chemistry. researchgate.net

The fundamental reaction involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species, typically a sulfonyl chloride, in a basic aqueous medium. researchgate.netresearchgate.net This approach has been used to synthesize a wide array of bioactive sulfonamides. nih.gov For example, reacting amino acids like glycine, L-tryptophan, or valine with various sulfonyl chlorides yields the corresponding N-sulfonylated amino acids, which can serve as intermediates for more complex molecules. researchgate.net The inherent bifunctionality of amino acids (both an amine and a carboxylic acid) allows for orthogonal functional group manipulation, further expanding their synthetic utility. researchgate.net

| Amino Acid Precursor | Sulfonyl Chloride Reagent | Resulting Product Type | Reference |

|---|---|---|---|

| Glycine | p-toluenesulfonyl chloride | Antibacterial/antifungal sulfonamide | researchgate.net |

| L-tryptophan | 4-nitrobenzenesulfonyl chloride | Antibacterial sulfonamide | researchgate.net |

| Valine | Benzenesulfonyl chloride | N-sulfonylated valine derivative | researchgate.net |

Photochemical and Catalytic Methods for Sulfonyl Fluoride (B91410) Analogs

Sulfonyl fluorides have emerged as important synthetic intermediates, particularly due to their application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com They are generally more stable and exhibit greater reaction selectivity compared to their sulfonyl chloride counterparts. nih.gov Consequently, modern catalytic and photochemical methods for their synthesis are of considerable interest. rsc.orgsigmaaldrich.com

Recent advances have focused on four main strategies for synthesizing alkylsulfonyl fluorides: photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. sigmaaldrich.com

Photoredox catalysis can enable the conversion of precursors like carboxylic acids and alkenes into sulfonyl fluorides. rsc.orgresearchgate.net

Electrochemical synthesis provides an oxidant-free pathway to convert thiols, disulfides, and aryl sulfonyl hydrazines directly into sulfonyl fluorides using simple fluoride sources. rsc.org

Transition-metal catalysis , often using palladium, facilitates the coupling of aryl bromides or boronic acids with an SO₂ surrogate (like DABSO) and a fluorine source to generate sulfonyl fluorides. rsc.orgsorbonne-universite.fr

Organocatalysis can be used to activate sulfonyl fluorides for further reactions, expanding their synthetic utility beyond simple nucleophilic substitution. nih.gov

These methods provide powerful tools for accessing sulfonyl fluoride analogs, which can then be converted to sulfonamides like this compound. sigmaaldrich.comsmolecule.com

Role of the Nitrile Functionality in Synthetic Transformations

The nitrile (or cyano) group is a versatile and valuable functional group in organic synthesis due to its unique electronic properties and reactivity. chemrxiv.orgresearchgate.netresearchgate.net It can be transformed into various other functional groups and can also influence the reactivity of adjacent parts of a molecule. researchgate.netresearchgate.net

Nitrile Group as an Activating Moiety in Cyclization Reactions (e.g., Sultams)

The electron-withdrawing nature of the nitrile group makes it particularly useful in the synthesis of heterocyclic compounds, including cyclic sulfonamides, known as sultams. chemrxiv.orgchemrxiv.org The nitrile can act as an activating group, facilitating cyclization by making adjacent protons more acidic. chemrxiv.org

A key transformation in this context is the Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction. chemrxiv.orgchemrxiv.org In this process, a base removes a proton from the carbon atom alpha to the nitrile group, generating a carbanion. This nucleophilic carbanion can then attack an electrophilic sulfur center within the same molecule, leading to the formation of a new ring. The nitrile group itself can also act as the electrophilic center in an intramolecular Thorpe-Ziegler type condensation to form the heterocyclic skeleton. chemrxiv.org These properties make the nitrile group a powerful tool for constructing the sultam ring system, which is an important motif in medicinal chemistry. chemrxiv.orgchemrxiv.org

Synthetic Pathways for Nitrile Introduction and Modification

A variety of reliable methods exist for introducing a nitrile group into a molecule, making it an accessible functional handle for synthetic chemists. organic-chemistry.orgwikipedia.org Once introduced, the nitrile can be modified in numerous ways.

Methods for Nitrile Introduction:

| Method | Starting Material(s) | Key Reagents | Description | Reference |

| Kolbe Nitrile Synthesis | Alkyl Halides | Alkali Metal Cyanides (e.g., NaCN) | A classic nucleophilic substitution reaction to introduce a cyano group and extend the carbon chain. | wikipedia.org |

| Dehydration of Amides | Primary Amides | Dehydrating agents (e.g., P₂O₅, SOCl₂) | A common method for converting amides to the corresponding nitriles. | wikipedia.org |

| From Aldehydes | Aldehydes | Hydroxylamine, then a dehydrating agent | A two-step process via an aldoxime intermediate, which is then dehydrated to the nitrile. | wikipedia.orgnih.gov |

| Ammoxidation | Alkenes/Alkylarenes | Ammonia, Oxygen (Air) | An industrial process primarily used for producing large-scale commodity nitriles like acrylonitrile. | nih.gov |

Common Transformations of the Nitrile Group:

| Reaction | Reagents | Product | Description | Reference |

| Reduction | H₂, Metal Catalyst (e.g., Ni, Pd) or LiAlH₄ | Primary Amine | Complete reduction of the C≡N triple bond to a CH₂NH₂ group. | wikipedia.org |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Conversion of the nitrile to a carboxylic acid, often proceeding through a primary amide intermediate. | wikipedia.org |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde | Reduction to an imine intermediate, which is hydrolyzed upon workup to yield an aldehyde. | |

| Addition of Nucleophiles | Grignard Reagents (R-MgX), then H₃O⁺ | Ketone | Nucleophilic addition to the electrophilic carbon of the nitrile, followed by hydrolysis of the imine intermediate. | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 4 Cyanobutane 1 Sulfonamide and Analogs

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonamide group is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is central to the chemical transformations of 4-Cyanobutane-1-sulfonamide.

The reaction of sulfonamides with nucleophiles such as amines, alcohols, and thiols typically proceeds through a nucleophilic substitution pathway at the sulfur atom. While amines react readily with sulfonyl chlorides to form sulfonamides, their reaction with pre-formed sulfonamides (aminolysis) is less common but can occur under specific conditions. libretexts.orgucl.ac.uk The general mechanism involves the nucleophilic attack on the sulfonyl sulfur, leading to a trigonal bipyramidal intermediate, followed by the departure of the leaving group. researchgate.net

Amines : Primary and secondary amines can act as nucleophiles, displacing the amino group of the sulfonamide. This reaction is often used to differentiate between primary, secondary, and tertiary amines in the Hinsberg test. libretexts.org The acidity of the N-H proton in sulfonamides derived from primary amines plays a key role in their solubility in base. libretexts.org

Alcohols : Alcohols are generally less nucleophilic than amines. Their reaction with sulfonamides to form sulfonate esters requires activation, often by converting the alcohol to a more reactive alkoxide. msu.edu The derivatization of alcohols with groups like p-toluenesulfonylchloride (TosCl) to form tosylates, which are excellent leaving groups, is a mechanistically related and common transformation. msu.edu

Thiols : Thiols are more nucleophilic than alcohols and can react with sulfonamides. msu.edu Direct synthesis of sulfonamides from thiols and amines can be achieved through oxidative coupling, often involving the in-situ formation of a more reactive sulfur electrophile. nih.govacs.org Electrochemical methods have been developed that proceed via the oxidation of the thiol to a disulfide, which then reacts with an aminium radical intermediate. acs.org

The table below summarizes the general outcomes of these nucleophilic substitution reactions.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine (R₂NH) | Substituted Sulfonamide | Requires activation or harsh conditions |

| Alcohol (ROH) / Alkoxide (RO⁻) | Sulfonate Ester | Typically requires conversion to alkoxide |

| Thiol (RSH) / Thiolate (RS⁻) | Thiosulfonate | Generally more reactive than alcohols |

The presence of a nitrile group in the alkyl chain of this compound introduces the possibility of intramolecular reactions. The nitrile group can be activated to participate in cyclization. For instance, metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) can activate N-cyano groups in related sulfoximines, making the cyano carbon electrophilic and susceptible to intramolecular nucleophilic attack. nih.govscispace.com

In a potential pathway for an analog of this compound, the sulfonamide nitrogen could act as an intramolecular nucleophile, attacking the activated nitrile carbon. This process would lead to the formation of a cyclic product. The mechanism would likely involve:

Activation of the nitrile group by an electrophilic reagent (e.g., a strong acid or anhydride).

Nucleophilic attack by the sulfonamide nitrogen atom onto the electrophilic nitrile carbon.

Subsequent rearrangement or hydrolysis to yield a stable cyclic product, such as a thiadiazinone 1-oxide derivative. nih.govscispace.com

Such cyclizations have been observed in N,N-disubstituted cyanamides, where intramolecular reactions between cyano and carbonyl groups lead to the formation of imidazoles and oxazoles. nih.gov

Hydrolysis Pathways of Sulfonyl Derivatives

Sulfonamides are generally stable to hydrolysis under neutral conditions. nih.gov However, under acidic or basic conditions, the S-N bond can be cleaved. The mechanism of hydrolysis is dependent on the pH of the solution. acs.orgrsc.org

Acid-Catalyzed Hydrolysis : In acidic media, the reaction is thought to involve protonation of the amide nitrogen, followed by nucleophilic attack of water on the sulfur atom. For certain structures, this can proceed via an Sₙ1-type mechanism involving the formation of a sulfonylium ion intermediate. researchgate.netrsc.org

Base-Catalyzed Hydrolysis : Under basic conditions, the mechanism can vary. For primary and secondary sulfonamides, the reaction may proceed via the formation of an anion at the nitrogen (E1cb mechanism). rsc.org For tertiary sulfonamides, direct nucleophilic attack of a hydroxide (B78521) ion at the sulfur center occurs, forming a trigonal bipyramidal intermediate. researchgate.netrsc.org The breakdown of this intermediate is often the rate-limiting step. researchgate.net

Studies on various sulfonamides show that their stability to hydrolysis is significant under typical environmental pH, with half-lives often exceeding a year. nih.gov However, cyclic sulfonamides (sultams) exhibit dramatically increased hydrolysis rates due to ring strain. researchgate.net

| Condition | Key Mechanistic Step | Relative Rate |

| Acidic (H₃O⁺) | Protonation of nitrogen, attack by H₂O | Moderate |

| Neutral (H₂O) | Very slow, generally stable | Very Slow nih.gov |

| Basic (OH⁻) | Deprotonation of N-H or direct attack on S | Moderate to Fast rsc.org |

Advanced Mechanistic Considerations in Catalytic Transformations

In certain catalytic systems, sulfonamides can act as ligands for a metal center. Photoinduced ligand-to-metal charge transfer (LMCT) is a process where absorption of light promotes an electron from a ligand-centered orbital to a metal-centered orbital. nih.govfiveable.me This creates a reactive radical on the ligand and a reduced metal center. nih.gov

This activation mode is increasingly used in organic synthesis, particularly with earth-abundant first-row transition metals like iron and copper. nih.govacs.org For a sulfonamide analog acting as a ligand, the LMCT process would involve:

Coordination of the sulfonamide (likely through the nitrogen or an oxygen atom) to a metal center (e.g., Cu(II)).

Irradiation with light of an appropriate wavelength, exciting an electron from the sulfonamide ligand to the metal.

Generation of a sulfonamidyl radical and a reduced metal species (e.g., Cu(I)).

The highly reactive radical intermediate can then participate in subsequent synthetic transformations, such as C-H functionalization. acs.org

This process is advantageous as it does not rely on the ground-state redox potentials of the substrates and can enable otherwise difficult transformations. rsc.org

Recent advances in catalysis have utilized organoindium reagents as sources of alkyl radicals in cross-coupling reactions. rsc.org These reagents, which can be prepared from alkyl halides, are tolerant of various functional groups, including nitriles. rsc.org

In a hypothetical cross-coupling reaction involving a sulfonamide and an organoindium reagent, the mechanism could proceed through a dual photocatalytic cycle. The generation of radical intermediates from organoindium compounds under light-promoted oxidative conditions is a key step. rsc.org A plausible pathway would involve:

Formation of an alkyl radical from the organoindium reagent via a single electron transfer (SET) process, often mediated by a photoredox catalyst.

Generation of a sulfonyl radical from a suitable sulfonamide precursor (e.g., a sulfonyl hydrazide) via a copper-catalyzed process. nih.gov

A radical-radical cross-coupling of the alkyl radical and the sulfonyl radical to form the desired product. nih.govbates.edu

This approach allows for the formation of C-S bonds under mild conditions, leveraging the unique reactivity of radical intermediates generated from stable precursors. rsc.orgnih.gov

Carbene-Catalyzed Enantioselective Modification Mechanisms

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective modification of various functional groups, including sulfonamides. rsc.orgresearchgate.net While specific studies on this compound are not prevalent in the reviewed literature, the mechanisms established for other sulfonamides provide a clear framework for its potential reactivity. A prominent carbene-catalyzed method involves the modification of sulfonamides with phthalaldehyde derivatives to form phthalidyl sulfonamides, which can serve as potential prodrugs. rsc.orgntu.edu.sg

Experimental and computational studies, including Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through a stepwise addition pathway. rsc.orgntu.edu.sg The presence of Li+ ions or protons can assist in this process. rsc.orgntu.edu.sg A key factor in achieving high enantioselectivity is the role of non-covalent interactions, such as cation–π interactions, which enhance reactivity and control the stereochemical outcome. rsc.orgntu.edu.sg The choice of the NHC catalyst is critical; for instance, catalysts with N-pentafluorophenyl or N-trichlorophenyl substituents have been shown to yield products with high enantiomeric ratios (er). ntu.edu.sg

Table 1: Influence of N-Heterocyclic Carbene (NHC) Pre-catalyst on Enantioselective Sulfonamide Modification Data generalized from studies on N-arylsulfonamides.

| NHC Pre-catalyst N-Substituent | Typical Yield (%) | Typical Enantiomeric Ratio (er) |

|---|---|---|

| N-Mesityl | ~75% | 14:86 |

| N-Pentafluorophenyl | ~70% | 16:84 |

| N-Trichlorophenyl | ~92% | 86:14 |

Enzymatic Catalysis and Inhibition Mechanisms (e.g., Dihydropteroate (B1496061) Synthase)

The sulfonamide functional group is a well-established pharmacophore, primarily known for its role in inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). nih.govwikipedia.orgwikipedia.org This enzyme is crucial in the folate biosynthesis pathway of bacteria and some lower eukaryotes, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govwikipedia.org Since mammals obtain folate from their diet and lack DHPS, sulfonamides exhibit selective toxicity towards microorganisms. wikipedia.org

The mechanism of inhibition is competitive. wikipedia.orgresearchgate.net Sulfonamides, including potentially this compound, act as structural analogs of the natural substrate, pABA. researchgate.nettaylorandfrancis.com They bind to the active site of DHPS, competing with pABA and thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgresearchgate.net This disruption of the folate pathway inhibits the production of nucleic acids, leading to a bacteriostatic effect where cell division is halted. wikipedia.orgresearchgate.net Structural and computational studies support an SN1 reaction mechanism for the normal enzymatic reaction, involving the formation of a cationic pterin (B48896) intermediate. nih.govresearchgate.net Mutations in the DHPS enzyme can alter the binding affinity for sulfonamides, leading to antibiotic resistance. nih.govnih.govproteopedia.org

Beyond inhibition, sulfonamides can also be substrates for enzymatic catalysis by oxidoreductases like laccases and peroxidases. mdpi.comscispace.comscielo.org.mx For example, laccase from Trametes versicolor can catalyze the oxidative coupling of sulfonamides with phenolic compounds, such as catechol or vanillin. scispace.comresearchgate.net This process can lead to the formation of new heterodimers and heterotrimers through nuclear amination, effectively incorporating the sulfonamide structure into larger, humic-like substances. mdpi.comscispace.com This enzymatic transformation is a significant pathway for the environmental fate of sulfonamide antibiotics. researchgate.net

Table 2: Enzymes Interacting with Sulfonamide Analogs

| Enzyme | Type of Interaction | Mechanism/Outcome |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Inhibition | Competitive inhibition; sulfonamide acts as a pABA analog, blocking folate synthesis. nih.govwikipedia.org |

| Laccase | Catalysis/Transformation | Mediates oxidative coupling with phenolic compounds, forming heteromolecular products. mdpi.comscispace.com |

| Versatile Peroxidase (VP) | Catalysis/Oxidation | Oxidizes sulfonamides, leading to degradation and formation of new products. scielo.org.mx |

Electrophilic Nature of the Sulfonyl Group and Regioselectivity

The sulfonyl group [R-S(=O)₂-] is the defining feature of sulfonamides and dictates much of their chemical reactivity. wikipedia.org The sulfur atom in this group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This arrangement results in a significant polarization of the S-O bonds, rendering the sulfur atom highly electron-deficient and thus strongly electrophilic. youtube.com This electrophilicity is central to the synthesis and reactions of sulfonamides.

The classic method for sulfonamide synthesis, the reaction between a sulfonyl chloride and a primary or secondary amine, is a prime example of the sulfonyl group's electrophilic nature. wikipedia.org The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride leaving group in a reaction analogous to nucleophilic acyl substitution. youtube.com

The reactivity of the sulfonamide moiety (R-SO₂-NR'R") is regioselective. Key reactive sites include:

The Sulfonamide N-H Bond: The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated by a base. wikipedia.org This acidity is enhanced by the electron-withdrawing power of the adjacent sulfonyl group. The resulting anion is a potent nucleophile, allowing for alkylation or other reactions at the nitrogen atom.

The Electrophilic Sulfur Atom: As discussed, the sulfur center is susceptible to attack by strong nucleophiles, although the S-N bond is generally stable. Under certain conditions, such as in the presence of pyrylium (B1242799) salts, the sulfonamide can be activated and converted back into a highly electrophilic sulfonyl chloride, enabling further functionalization. nih.gov

Alpha-Carbons: Carbons adjacent to the sulfonyl group can be deprotonated under strongly basic conditions, forming a carbanion that can participate in subsequent reactions. wikipedia.org

For an aliphatic compound like this compound, the primary sites for regioselective reactions would be the sulfonamide nitrogen and the nitrile group. The N-H bond of the sulfonamide is the most acidic proton, making it the most likely site for deprotonation and subsequent nucleophilic attack. Intramolecular reactions, such as nickel-catalyzed cross-electrophile coupling between the sulfonamide and an alkyl halide elsewhere in a molecule, can lead to the formation of novel cyclic structures, demonstrating the versatile reactivity of the group. acs.org

Table 3: Common Reactions and Regioselectivity of the Sulfonamide Group

| Reaction Type | Reagent(s) | Site of Reaction | Description |

|---|---|---|---|

| N-Alkylation/Arylation | Base, Alkyl/Aryl Halide | Nitrogen Atom | Deprotonation of the N-H bond followed by nucleophilic substitution. wikipedia.org |

| Conversion to Sulfonyl Chloride | Pyrylium Salt (e.g., Pyry-BF₄) | Sulfur Atom | Activation of the sulfonamide to form a highly electrophilic sulfonyl chloride for further coupling. nih.gov |

| Hinsberg Reaction | Benzenesulfonyl chloride, Base | Nitrogen Atom | Reaction with an amine to form a sulfonamide, used to distinguish primary, secondary, and tertiary amines. wikipedia.org |

| ortho-Lithiation | Organolithium Reagent | Aryl Ring (ortho position) | Directed deprotonation of an aryl sulfonamide at the position ortho to the sulfonamide group. wikipedia.org |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Conformational isomers that are separable due to a high energy barrier to rotation are known as atropisomers, while those that interconvert but are not separable are called rotamers. wordpress.com The bond between the sulfur and nitrogen atoms in a sulfonamide, much like the C-N bond in an amide, can exhibit restricted rotation, potentially giving rise to distinct rotamers that interconvert at room temperature. beilstein-journals.org

Variable-Temperature (VT) NMR is the primary method for studying such dynamic processes. wordpress.com For 4-Cyanobutane-1-sulfonamide, a VT-NMR experiment would involve acquiring spectra across a range of temperatures. At low temperatures, the rotation around the S-N bond would be slow on the NMR timescale, leading to the appearance of separate signals for protons and carbons near the sulfonamide group for each distinct rotamer. As the temperature is increased, the rate of interconversion between rotamers accelerates. At a specific point, known as the coalescence temperature, the separate signals for a given nucleus in the different rotamers broaden and merge into a single, time-averaged signal. wordpress.combeilstein-journals.org This behavior confirms the presence of dynamic exchange and allows for the calculation of the energy barrier for the rotation. beilstein-journals.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the molecule's connectivity and spatial structure. epfl.ch

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation). columbia.edu This allows for the definitive assignment of carbon signals based on previously assigned proton signals. For this compound, this would map each proton on the butane (B89635) backbone to its corresponding carbon. An edited HSQC can further distinguish between CH/CH₃ groups and CH₂ groups, which appear with opposite phases. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two, three, or sometimes four bonds away. columbia.eduustc.edu.cn This is particularly powerful for identifying the connectivity across quaternary (non-protonated) carbons and heteroatoms. In the context of this compound, HMBC would show correlations from the protons on the butane chain to the carbon of the nitrile group (C≡N) and to the carbons on the opposite side of the sulfonamide group, piecing together the entire carbon skeleton. ustc.edu.cn

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike HSQC and HMBC, which show through-bond correlations, the NOESY experiment identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. wordpress.com This is crucial for determining the three-dimensional conformation of the molecule in solution. For instance, a NOESY experiment could reveal spatial proximity between protons on the butane chain and the sulfonamide N-H protons, helping to define the preferred rotational conformation of the molecule.

The table below outlines the expected 2D NMR correlations for the structural elucidation of this compound.

| Technique | Proton (Position) | Correlated Carbon (Position) | Type of Information |

| HSQC | H-2 | C-2 | Direct ¹H-¹³C one-bond attachment |

| H-3 | C-3 | Direct ¹H-¹³C one-bond attachment | |

| H-4 | C-4 | Direct ¹H-¹³C one-bond attachment | |

| H-5 | C-5 | Direct ¹H-¹³C one-bond attachment | |

| HMBC | H-2 | C-3, C-4 | 2 and 3-bond connectivity |

| H-4 | C-2, C-3, C-5 | 2 and 3-bond connectivity | |

| H-5 | C-3, C-4, C-1 (Nitrile) | Connectivity to nitrile group | |

| NOESY | H-2 | N-H | Through-space proximity, conformation |

| H-5 | H-4 | Through-space proximity, conformation |

Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate ions without significant decomposition.

In reaction monitoring, tandem mass spectrometry (MS/MS) techniques, such as Multiple Reaction Monitoring (MRM), provide high selectivity and sensitivity for quantifying target analytes even in complex mixtures. waters.comazom.com This is particularly useful for tracking the formation of this compound from its precursors or its subsequent conversion into other products. The method involves selecting a specific precursor ion (e.g., the molecular ion of the target compound), fragmenting it, and then monitoring for a specific product ion. This high specificity allows for accurate quantification at very low levels. waters.com

The expected mass spectrometric data for this compound (Molecular Weight: 162.21 g/mol molport.com) is summarized below.

| Ionization Mode | Ion Type | Expected m/z | Notes |

| ESI (+) | [M+H]⁺ | 163.2 | Protonated molecule |

| ESI (+) | [M+Na]⁺ | 185.2 | Sodium adduct |

| ESI (-) | [M-H]⁻ | 161.2 | Deprotonated molecule |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. megalecture.com The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. megalecture.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the nitrile (C≡N), the sulfonamide (SO₂NH₂), and the alkane backbone (C-H). The presence and position of these bands provide clear evidence for the compound's structure.

The following table details the principal functional groups of this compound and their expected characteristic IR absorption frequencies.

| Functional Group | Vibration Type | Expected Position (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |

| Sulfonamide (N-H) | Stretch | 3400 - 3300 | Medium (two bands for -NH₂) |

| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1160 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

Data compiled from general IR spectroscopy correlation tables. wpmucdn.comvscht.cz

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on:

Bond Lengths: The precise distances between bonded atoms (e.g., S=O, S-N, C-C, C≡N).

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation in the solid state.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including hydrogen bonding involving the sulfonamide N-H and S=O groups.

While this technique provides the ultimate structural proof, its application is contingent on the ability to produce high-quality single crystals. Some complex organic molecules have been successfully characterized using this method. googleapis.com

Compound-Specific Isotope Analysis for Mechanistic and Origin Studies (e.g., Nitrogen Isotope Ratios via Derivatization-GC-IRMS)

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to investigate the origin, formation pathways, and environmental fate of organic compounds by measuring their stable isotope ratios (e.g., ¹⁵N/¹⁴N). nih.govnih.gov For sulfonamides, determining the nitrogen isotope ratio (expressed as δ¹⁵N) can help distinguish between different synthetic batches or trace degradation processes. nih.gov

Due to the low volatility of sulfonamides, direct analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile form. nih.gov A common method involves using a reagent like (trimethylsilyl)diazomethane to methylate the acidic sulfonamide proton. nih.govnih.gov

The general workflow is as follows:

Derivatization: The this compound sample is reacted with a derivatizing agent to produce a volatile derivative. nih.gov

GC Separation: The derivatized sample is injected into a gas chromatograph (GC), which separates the target analyte from other components in the mixture. nih.gov

Combustion and Reduction: The separated compound is then passed into a high-temperature combustion reactor (typically 940–1020 °C), where it is converted into simple gases, including CO₂ and nitrogen oxides (NOx). The NOx is subsequently passed through a reduction reactor to form N₂ gas. researchgate.netvliz.be

IRMS Analysis: The resulting N₂ gas is introduced into the ion source of an Isotope Ratio Mass Spectrometer (IRMS), which precisely measures the ratio of masses 29 (¹⁴N¹⁵N) and 28 (¹⁴N¹⁴N) to determine the δ¹⁵N value. nih.govresearchgate.net

This advanced analytical methodology provides a unique isotopic fingerprint for the compound, opening avenues for studying its synthetic pathways and transformation mechanisms in various systems. nih.gov

Computational and Theoretical Investigations of 4 Cyanobutane 1 Sulfonamide

Quantum Chemical Calculations on Sulfonamide Molecular Structure

Quantum chemical calculations are fundamental to understanding the geometric and electronic structure of a molecule. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Ab Initio Molecular Orbital Theory Applications

Ab initio (Latin for "from the beginning") molecular orbital theory comprises a set of quantum chemistry methods based on first principles, without the inclusion of experimental data. For a molecule like 4-Cyanobutane-1-sulfonamide, these methods could be used to:

Determine Molecular Geometry: Calculate bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure.

Calculate Molecular Energies: Predict the total electronic energy, which is crucial for comparing the stability of different conformations.

Predict Spectroscopic Properties: Simulate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

Common ab initio methods include Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which provide increasing levels of accuracy by better accounting for electron correlation.

Density Functional Theory (DFT) Studies of S-N Interactions and Conformational Energetics

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netaps.org It is often favored for its balance of accuracy and computational cost.

For this compound, DFT studies would be instrumental in:

Analyzing S-N Bond Characteristics: The nature of the sulfur-nitrogen bond is a key feature of sulfonamides. DFT can elucidate its electronic properties, such as bond order and electron density distribution, which are critical to its chemical behavior. researchgate.net

Investigating Conformational Energetics: The flexible butyl chain allows for multiple conformations. DFT calculations can map the potential energy surface, identifying the lowest energy (most stable) conformers and the energy barriers between them. nih.gov This provides insight into the molecule's flexibility and preferred shapes. nih.gov

Various functionals, such as B3LYP, are commonly used in DFT calculations in conjunction with basis sets like 6-311G+(d,p) to model the electronic structure of sulfonamides. researchgate.netresearchgate.net

Analysis of Conformational Isomerism and Rotational Barriers

The aliphatic chain in this compound allows for significant conformational freedom. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. csus.edu

A detailed computational analysis would involve:

Identifying Stable Conformers: Systematically rotating the single bonds in the molecule (e.g., C-C, C-S bonds) to locate all energy minima on the potential energy surface. researchgate.net These minima correspond to the stable conformers.

Calculating Rotational Barriers: Determining the energy of the transition states that separate the stable conformers. nih.gov The energy difference between a stable conformer and a transition state is the rotational barrier, which dictates the rate of interconversion between conformers at a given temperature. researchgate.netnih.gov

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital Analysis)

To gain a deeper understanding of the bonding within this compound, specific analysis methods are applied to the results of quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from calculations into a more intuitive, localized bonding picture that aligns with classical Lewis structures. wisc.edumpg.denih.gov An NBO analysis for this molecule would provide:

Atomic Charges: Quantifying the partial charge on each atom, which helps in understanding electrostatic interactions and reactivity.

Hybridization: Describing the hybrid orbitals (e.g., sp³, sp²) that form the sigma (σ) and pi (π) bonds.

Donor-Acceptor Interactions: Identifying and quantifying stabilizing interactions, such as hyperconjugation, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. rsc.org For instance, interactions involving the lone pairs on the oxygen and nitrogen atoms with antibonding orbitals (σ*) in the molecule could be analyzed. rsc.org

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are widely used to predict key physicochemical properties that are important for understanding a molecule's behavior, particularly in different environments.

Theoretical Determination of pKa Values

The pKa is a measure of the acidity of a compound. The sulfonamide group (-SO₂NH₂) is weakly acidic. Theoretical methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. nih.gov

The process generally involves:

Geometry Optimization: Calculating the optimized structures of both the protonated (neutral) and deprotonated (anionic) forms of the molecule.

Solvation Models: Since pKa is a property in solution, a solvation model (such as the Polarizable Continuum Model, PCM) must be included in the calculations to account for the stabilizing effect of the solvent.

Free Energy Calculation: Computing the Gibbs free energy for all species involved in the acid dissociation equilibrium. The pKa is then derived from the calculated free energy of the reaction.

Accurate theoretical pKa prediction can be challenging but provides valuable insights into how the molecular structure influences its acidic properties. nih.govresearchgate.net

Inter- and Intramolecular Hydrogen Bonding Interactions

Specific studies detailing the inter- and intramolecular hydrogen bonding interactions of this compound have not been identified. However, the fundamental structure of the sulfonamide group (-SO₂NH₂) inherently allows for hydrogen bonding. The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group and the nitrogen of the cyano group can act as hydrogen bond acceptors.

In a computational study, the strength and nature of these potential hydrogen bonds would be analyzed. For instance, in the solid state, intermolecular hydrogen bonds of the N-H···O=S type are common among sulfonamides and play a crucial role in their crystal packing. Intramolecular hydrogen bonding could potentially occur between the sulfonamide proton and the cyano nitrogen, leading to the formation of a stable ring structure, though this would depend on the conformational flexibility of the butane (B89635) chain. The relative stability of different conformations would be assessed using computational methods to determine the most likely hydrogen bonding patterns.

Gibbs Free Energy Calculations for Protolytic Forms

There is no specific data available regarding the Gibbs free energy calculations for the protolytic forms of this compound. The sulfonamide group is weakly acidic, and the pKa value is a critical parameter for understanding its behavior in biological systems.

Computational chemistry provides tools to predict the pKa of molecules through the calculation of the Gibbs free energy of deprotonation. This involves calculating the free energy of the neutral sulfonamide (R-SO₂NH₂) and its corresponding anion (R-SO₂NH⁻) in a solvent, typically water, using a continuum solvation model. The difference in these free energies is then used to determine the theoretical pKa. Such calculations would be essential for predicting the ionization state of this compound at physiological pH.

Computational Modeling of Reaction Pathways and Catalytic Processes

No computational models for the reaction pathways or catalytic processes specifically involving this compound were found in the literature. Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies.

For a compound like this compound, computational studies could explore its synthesis, degradation pathways, or its interaction with catalytic sites of enzymes. For example, if this compound were a substrate or inhibitor of an enzyme, quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model the reaction within the enzyme's active site. This would provide insights into the catalytic mechanism at an atomic level.

In Silico Studies of Molecular Interactions and Structure-Reactivity Relationships

Specific in silico studies on the molecular interactions and structure-reactivity relationships of this compound are not available. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are widely used to predict the biological activity of sulfonamides.

Molecular docking could be used to predict the binding mode of this compound to a specific protein target. This would involve generating a 3D model of the compound and "docking" it into the binding site of the protein to predict the binding affinity and key interactions.

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a set of analogous sulfonamides, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with their measured biological activity to develop a predictive model. This model could then be used to estimate the activity of this compound and to design new derivatives with improved properties.

Applications in Advanced Chemical Research and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

4-Cyanobutane-1-sulfonamide serves as a versatile starting material for the construction of a wide array of organic molecules, particularly those incorporating sulfur. The presence of both a sulfonamide and a cyano group provides two distinct points for chemical modification, enabling the synthesis of diverse molecular architectures.

The primary sulfonamide group in this compound is a key functional handle for the synthesis of a variety of derivatives. Through N-alkylation or N-arylation reactions, the hydrogen atoms on the sulfonamide nitrogen can be substituted with a wide range of organic moieties. This allows for the systematic modification of the molecule's properties, such as its solubility, lipophilicity, and biological activity. The resulting library of sulfonamide derivatives can be screened in drug discovery programs for potential therapeutic agents.

In medicinal chemistry, the sulfonamide group is recognized as a significant bioisostere for carboxylic acids and amides. Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical and pharmacokinetic properties while retaining its desired biological activity. Sulfonamides can offer advantages over carboxylic acids, such as improved metabolic stability and cell membrane permeability. By using this compound as a scaffold, medicinal chemists can design and synthesize novel compounds where the sulfonamide moiety mimics the interactions of a carboxylic acid or amide group with a biological target. The cyano group on the butyl chain can also be further transformed into other functional groups, adding to the molecular diversity that can be explored.

The development of novel sulfur-containing molecules is a dynamic area of chemical research, driven by their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound can be envisioned as a foundational building block for creating complex molecular architectures that feature a sulfonamide core. The stable nature of the sulfonamide group makes it a reliable anchor point in multi-step syntheses.

The cyano group at the terminus of the butyl chain provides a versatile handle for a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. This dual functionality allows for the construction of intricate molecules where the sulfonamide group imparts specific properties, and the modified cyano group serves to connect to other molecular fragments or to introduce new functionalities. This approach enables the synthesis of molecules with tailored shapes and electronic properties for specific applications in materials science, such as organic electronics or polymer chemistry.

Reagent in Specialized Chemical Transformations

Beyond its role as a synthetic precursor, this compound and its derivatives have potential applications as reagents in specialized chemical transformations, leveraging the unique reactivity of the sulfonamide group.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful class of click reactions that involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile. drugbank.com This chemistry is characterized by its high efficiency, broad functional group tolerance, and the remarkable stability of the resulting sulfonyl linkage. organic-chemistry.org While the primary reagents in SuFEx chemistry are sulfonyl fluorides, the broader field of sulfur(VI) chemistry is continually expanding.

Although this compound is not a sulfonyl fluoride, its core structure is relevant to the principles of sulfur(VI) reactivity. The development of new catalytic methods could potentially enable the activation of sulfonamides for transformations analogous to SuFEx, expanding the range of electrophiles that can be used in this type of connective chemistry. The stability and reactivity of the sulfur(VI) center are central to these transformations. lookchem.com

In complex organic synthesis, the temporary protection of reactive functional groups is often necessary. Sulfonamides are well-established as robust protecting groups for amines due to their stability under a wide range of reaction conditions. A notable example is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which provides excellent stability and can be removed under mild, specific conditions. While the SES group is structurally distinct from the 4-cyanobutylsulfonyl group, the underlying principle of using a sulfonyl group for protection is relevant.

Research has demonstrated the utility of 4-cyanobenzenesulfonamides as a protecting group for amines, offering an alternative to the commonly used nosyl group. The cyano group in this context provides a different electronic profile and can be advantageous in certain synthetic routes. By analogy, a 4-cyanobutanesulfonyl group derived from this compound could potentially serve as a novel protecting group for amines. The flexible alkyl chain and the cyano group would influence the solubility and reactivity of the protected amine, potentially offering unique advantages in specific synthetic applications. The removal of such a group would likely involve chemistry targeting the cyano group or the sulfonamide linkage.

Sulfonamides are valuable reagents in the synthesis of aziridines, three-membered nitrogen-containing heterocycles that are important intermediates in organic synthesis. The sulfonamide can act as the nitrogen source in the aziridination of alkenes. The resulting N-sulfonylated aziridines are activated towards nucleophilic attack, facilitating subsequent ring-opening reactions to generate a variety of functionalized amine derivatives.

The use of a sulfonamide such as this compound in aziridination reactions would introduce a 4-cyanobutylsulfonyl group onto the nitrogen of the aziridine (B145994). This would activate the aziridine for ring-opening by a wide range of nucleophiles. The distal cyano group would be carried through the reaction sequence and would be available for further synthetic modifications in the final product. This strategy allows for the rapid construction of complex, nitrogen-containing molecules from simple alkenes. The choice of the sulfonamide reagent can influence the efficiency and selectivity of the aziridination reaction.

Development of Advanced Materials Components

The chemical compound this compound, while not extensively documented in dedicated materials science research, possesses a unique bifunctional structure that suggests significant potential for the development of advanced material components. Its broader chemical reactivity, stemming from the terminal cyano group and the sulfonamide functionality, opens avenues for its use in polymer modification and the synthesis of novel materials with tailored properties. The applications discussed herein are based on the known reactivity of these functional groups and draw parallels from research on analogous structures.

The primary routes through which this compound can be integrated into material components involve leveraging its reactive sites for grafting onto existing polymer backbones or participating in polymerization reactions. The sulfonamide group (-SO₂NH₂) and the nitrile group (-C≡N) offer distinct chemical handles for a variety of transformations.

A significant area of potential application lies in the post-polymerization modification of polymers. Polymers containing electrophilic sites can be functionalized by the nucleophilic sulfonamide nitrogen under appropriate conditions. More commonly, the precursor, 4-Cyanobutane-1-sulfonyl chloride, is used to graft the cyanobutane sulfonyl moiety onto polymers with nucleophilic side chains, such as those containing hydroxyl (-OH) or amine (-NH₂) groups. This reaction results in the formation of a sulfonamide linkage, covalently attaching the cyanobutyl group to the polymer.

The introduction of the this compound moiety can impart desirable properties to the base polymer. The cyano group is known to enhance polarity, which can influence the solubility of the polymer in specific solvents. Furthermore, the presence of the nitrile functionality can improve the thermal stability of the material. This functional group can also serve as a site for further chemical modifications, allowing for the creation of highly functionalized and complex macromolecules.

The table below outlines the potential effects of incorporating the this compound moiety into a polymer matrix, based on the general properties of its constituent functional groups.

| Property Modification | Influencing Functional Group | Potential Impact on Material |

| Increased Polarity | Cyano (-C≡N) | Enhanced solubility in polar solvents, improved adhesion. |

| Enhanced Thermal Stability | Cyano (-C≡N) | Higher decomposition temperature. |

| Site for Further Reaction | Cyano (-C≡N) | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Improved Intermolecular Interactions | Sulfonamide (-SO₂NH₂) | Potential for hydrogen bonding, affecting mechanical properties. |

While direct studies on this compound as a monomer are scarce, its structure allows for theoretical consideration in polymerization processes. For instance, the nitrile group could potentially undergo polymerization under specific catalytic conditions to form materials with conjugated C=N backbones, which are of interest for their electronic properties.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements for 4-Cyanobutane-1-sulfonamide

This compound is an organic compound featuring both a cyano and a sulfonamide functional group. smolecule.com Its synthesis and the exploration of its chemical reactivity are rooted in the broader field of sulfonamide chemistry.

The primary and most conventional method for the synthesis of this compound involves the reaction of its precursor, 4-cyanobutane-1-sulfonyl chloride, with ammonia (B1221849) or primary/secondary amines. smolecule.comrsc.org This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. ajchem-b.com Recent advancements in synthetic methodologies have also introduced one-pot protocols, which streamline the synthesis process, potentially increasing yields and purity while reducing reaction time and waste. smolecule.com

The reactivity of this compound is largely dictated by its two functional groups. The sulfonamide moiety is electrophilic and can react with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of a diverse range of derivatives. smolecule.com The presence of the cyano group adds another layer of functionality, which can enhance the biological activity of its derivatives, for instance, by contributing to cytotoxic effects against cancer cells. smolecule.com

Research has pointed towards the potential biological activities of this compound and its derivatives. Notably, like many other sulfonamides, it is being investigated for its capacity to act as a carbonic anhydrase inhibitor. smolecule.com Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic implications for a variety of conditions. Furthermore, the sulfonamide functional group has a long history of association with antimicrobial properties. smolecule.com

Table 1: Methodological Approaches to Sulfonamide Synthesis

| Method | Description | Advantages | Limitations |

| Conventional Synthesis | Reaction of sulfonyl chlorides with amines. rsc.org | Well-established, reliable for many substrates. rsc.org | Can require harsh reagents and conditions. rsc.org |

| One-Pot Synthesis | Streamlined process combining multiple reaction steps. smolecule.com | Increased efficiency, reduced waste. smolecule.com | Optimization can be complex. |

| Palladium-Catalyzed Synthesis | Cross-coupling reactions to form C-N bonds. rsc.org | Mild reaction conditions, broad substrate scope. rsc.org | Catalyst cost and removal can be a concern. |

| Photocatalytic Synthesis | Use of light to initiate and drive the reaction. | Access to novel reactivity under mild conditions. | Requires specialized equipment. |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational knowledge surrounding sulfonamide chemistry, specific and in-depth research focused exclusively on this compound is limited. A significant knowledge gap exists in the detailed characterization and application of this particular compound. While its synthesis from 4-cyanobutane-1-sulfonyl chloride is established in principle, dedicated studies documenting optimized reaction conditions, spectroscopic data (NMR, IR, Mass Spectrometry), and crystallographic analysis are not widely available in the public domain.

The biological activities of this compound are largely inferred from the general properties of sulfonamides. smolecule.com There is a clear need for specific investigations into its mechanism of action as a potential carbonic anhydrase inhibitor and for comprehensive screening of its antimicrobial spectrum. The influence of the cyano group on its biological profile is an area ripe for exploration.

Emerging research avenues for this compound lie in its use as a bifunctional building block in medicinal chemistry and materials science. The dual functionality allows for orthogonal chemical modifications, enabling the synthesis of complex molecules with tailored properties.

Prospects for Novel Synthetic Methodologies and Mechanistic Discoveries

The future of synthesizing this compound and its derivatives is likely to be influenced by broader trends in organic synthesis. The development of more sustainable and efficient catalytic systems is a key area of focus. This includes the use of earth-abundant metal catalysts and metal-free catalytic systems to circumvent the cost and toxicity associated with some transition metals. thieme-connect.com

Photocatalysis and electrochemistry represent promising frontiers for the synthesis and functionalization of sulfonamides. thieme-connect.com These methods often proceed under mild conditions and can provide access to novel chemical transformations and reactive intermediates that are not accessible through traditional thermal methods. The application of these modern synthetic tools to this compound could unlock new reaction pathways and lead to the discovery of novel derivatives.

Mechanistic studies, aided by computational chemistry, will be crucial in understanding the intricate details of the reactions involving this compound. A deeper understanding of the reaction mechanisms can guide the rational design of more efficient synthetic routes and catalysts.

Interdisciplinary Research Prospects in Chemical Sciences

The unique bifunctional nature of this compound opens up a wide range of interdisciplinary research opportunities.

In the field of medicinal chemistry , it can serve as a versatile scaffold for the development of new therapeutic agents. The sulfonamide group can be tailored to target specific enzymes, while the cyano group can be used as a handle for attaching other pharmacophores or for modulating the compound's pharmacokinetic properties. smolecule.com

In chemical biology , this compound and its derivatives could be utilized as chemical probes to study biological processes. For example, the cyano group could be converted into a fluorescent tag or a photoaffinity label to visualize and identify its biological targets.

In materials science , the ability of the sulfonamide group to participate in hydrogen bonding and the potential for the cyano group to be involved in polymerization or surface modification make this compound a candidate for the design of novel polymers, gels, and other functional materials. nih.gov

Finally, in the area of supramolecular chemistry , the distinct functional groups of this compound could be exploited to construct complex self-assembling systems with interesting structural and functional properties.

Q & A

(Basic) What are the recommended synthetic pathways for 4-Cyanobutane-1-sulfonamide, and how should purity be validated?

Methodological Answer:

The synthesis typically involves sulfonation of a cyanobutane precursor, followed by amidation. A nucleophilic substitution reaction using sulfonyl chloride intermediates under anhydrous conditions (e.g., THF at 0–5°C) is common . Post-synthesis, purity validation should include:

- Chromatography : HPLC or GC-MS to assess organic impurities .

- Spectroscopy : H/C NMR to confirm functional groups (e.g., sulfonamide NH at δ 3.1–3.5 ppm, nitrile C≡N at ~110 ppm) .

- Elemental Analysis : Verify C, H, N, S ratios within ±0.3% of theoretical values .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to acute oral toxicity (LD < 300 mg/kg) and skin irritation risks .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .

- Waste Disposal : Neutralize with 10% NaOH before disposal to reduce cyanide release .

(Advanced) How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Contradictions (e.g., variable nucleophilic substitution rates) require:

- Controlled Replication : Standardize solvent polarity (e.g., DMF vs. acetonitrile) and temperature (±1°C) .

- Error Analysis : Quantify instrument variability (e.g., ±2% for HPLC peak integration) and statistical significance (p < 0.05) .

- Cross-Validation : Compare results across techniques (e.g., kinetic studies via UV-Vis vs. F NMR tracers) .

(Advanced) What computational strategies are effective for predicting this compound’s binding affinity in enzymatic studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with AMBER force fields to model sulfonamide-enzyme interactions (e.g., carbonic anhydrase) .